REACTION_SMILES
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[CH2:19]([Cl:20])[Cl:21].[CH3:5][O:6][c:7]1[cH:8][c:9]([CH2:15][C:16](=[O:17])[OH:18])[cH:10][cH:11][c:12]1[O:13][CH3:14].[S:1]([Cl:2])([Cl:3])=[O:4]>>[CH3:5][O:6][c:7]1[cH:8][c:9]([CH2:15][C:16](=[O:17])[OH:18])[cH:10][cH:11][c:12]1[O:13][CH3:14].[Cl-:3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(CC(=O)O)cc1OC
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |